

Technical Guide: Spectroscopic Characterization of 2-Fluoro-5-nitrobenzoyl Chloride

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Compound of Interest

Compound Name: 2-Fluoro-5-nitrobenzoyl chloride

CAS No.: 709-46-6

Cat. No.: B1337873

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Executive Summary & Compound Profile

2-Fluoro-5-nitrobenzoyl chloride (CAS: 709-46-6) is a critical electrophilic building block used primarily in the synthesis of fluorinated heterocycles, fluorescent probes, and pharmaceutical intermediates.^{[1][2]} Its reactivity is defined by the acyl chloride moiety, which renders it highly susceptible to hydrolysis—a key factor in spectroscopic analysis.

This guide provides a comparative spectroscopic analysis, distinguishing the active acid chloride from its primary hydrolysis product, 2-Fluoro-5-nitrobenzoic acid (CAS: 7304-32-7).

Property	Specification
IUPAC Name	2-Fluoro-5-nitrobenzoyl chloride
CAS Number	709-46-6
Molecular Formula	C H ClFNO
Molecular Weight	203.55 g/mol
Physical State	Low-melting solid or semi-solid (White to light yellow)
Storage	Inert atmosphere (Ar/N), <4°C, Moisture sensitive

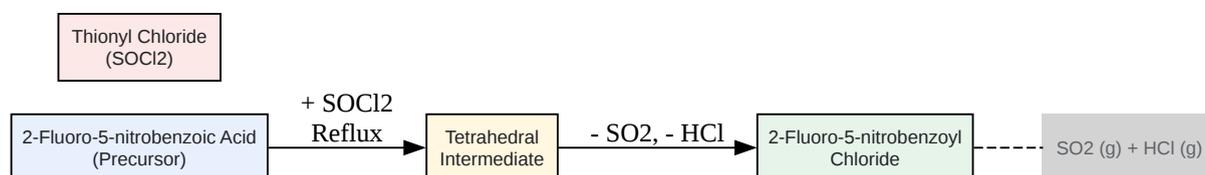
Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, as the most common "impurities" are simply unreacted starting materials or hydrolysis products.

Synthetic Pathway (Chlorination)

The standard preparation involves the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride (

).



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Figure 1: Chlorination pathway via nucleophilic acyl substitution.

Spectroscopic Analysis (NMR, IR, MS)[4][5]

Infrared Spectroscopy (FT-IR)

IR is the most rapid method to validate the conversion of the carboxylic acid to the acid chloride.

Key Diagnostic Bands:

- **Carbonyl Shift:** The conversion of
to
induces a significant shift to higher wavenumbers due to the inductive electron-withdrawing effect of the chlorine atom.
- **Hydroxyl Loss:** The disappearance of the broad O-H stretch is the primary indicator of reaction completion.

Functional Group	2-Fluoro-5-nitrobenzoic Acid (Precursor)	2-Fluoro-5-nitrobenzoyl Chloride (Product)
C=O[3] Stretch	1680–1710 cm (Strong)	1770–1795 cm (Strong, often doublet)
O-H Stretch	2500–3300 cm (Very Broad)	Absent
NO Stretch	1535 (asym) / 1350 (sym) cm	1535 (asym) / 1350 (sym) cm
C-F Stretch	1200–1250 cm	1200–1250 cm

“

Technical Insight: If you observe a peak broadening around 1700 cm

in your acid chloride sample, significant hydrolysis has occurred. The acid chloride carbonyl band is typically sharp and distinct from the acid.

Nuclear Magnetic Resonance (¹H NMR)

The proton signals for the acid chloride are shifted downfield relative to the acid due to the deshielding effect of the carbonyl chloride group.

Solvent Selection:

- Preferred:

(Dry).

- Avoid:

or

(Will react with the acid chloride to form acid or ester in situ).

Predicted Chemical Shifts (

, 400 MHz):

Proton Position	Multiplicity	Chemical Shift (, ppm)	Coupling (, Hz)	Assignment Logic
H-6 (Ortho to COCl)	dd	8.75 – 8.85	,	Most deshielded by nitro and acyl chloride groups.
H-4 (Para to F)	ddd / m	8.45 – 8.55	,	Deshielded by nitro group.
H-3 (Ortho to F)	dd / t	7.40 – 7.50	,	Shielded relative to others; large H-F coupling.

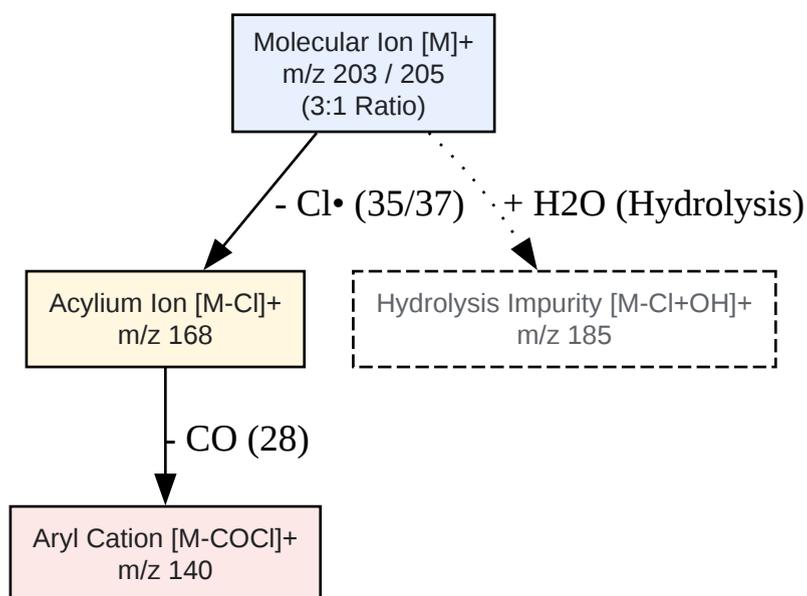
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Note: The acid precursor (in DMSO-d6) typically shows H-6 at ~8.61 ppm. The shift to ~8.80 ppm in the chloride is a reliable indicator of conversion.

Mass Spectrometry (EI/ESI)

Mass spectrometry confirms the molecular weight and the presence of the chlorine isotope pattern.

Fragmentation Pathway: The acid chloride follows a characteristic fragmentation involving -cleavage (loss of Cl) followed by decarbonylation (loss of CO).



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Figure 2: Electron Impact (EI) fragmentation pattern.

Key MS Peaks:

- m/z 203/205: Molecular ion (). The 3:1 intensity ratio confirms the presence of one Chlorine atom.
- m/z 168: Base peak in many acyl chlorides (), formed by loss of the chlorine radical.
- m/z 140: Phenyl cation formed by loss of CO from the acylium ion.

Quality Control Protocol

To validate the quality of **2-Fluoro-5-nitrobenzoyl chloride** before use in drug development workflows:

- Sampling: Dissolve ~10 mg of the sample in anhydrous . Ensure the NMR tube is dry.

- Run

H NMR:

- Check for the carboxylic acid proton (broad singlet >10 ppm). If present, the reagent has hydrolyzed.
- Integrate the H-6 doublet. If two sets of doublets appear (one at 8.6 ppm, one at 8.8 ppm), the sample is a mixture of acid and chloride.

- Run IR (ATR):

- Place solid/oil rapidly on the crystal.

- Look for the 1780 cm

band. A significant shoulder at 1700 cm

indicates >5% acid content.

References

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